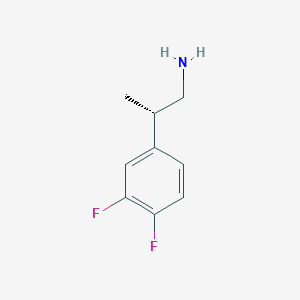

(2S)-2-(3,4-Difluorophenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-(3,4-difluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRMFVYVHCPFET-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,4-Difluorophenyl)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable amine precursor.

Reductive Amination: One common method involves the reductive amination of 3,4-difluorobenzaldehyde with a chiral amine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-Difluorophenyl)propan-1-amine: can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

(2S)-2-(3,4-Difluorophenyl)propan-1-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively:

- Antiplatelet Agents : It is a key intermediate in the synthesis of ticagrelor, a drug used to prevent blood clots in patients with cardiovascular diseases .

- Neurological Disorders : Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Studies have demonstrated that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Binding : Its interaction with neurotransmitter receptors suggests potential applications in psychopharmacology .

Case Study 1: Ticagrelor Synthesis

A notable application of this compound is its role in the synthesis of ticagrelor. The process involves several steps:

- Cyclopropanation of 3,4-difluorobenzaldehyde.

- Subsequent transformations lead to the formation of ticagrelor with high yield and purity.

This case highlights the compound's significance in developing effective antiplatelet therapies.

Case Study 2: Neuropharmacological Research

Research has explored the effects of this compound on neurotransmitter systems. In vitro studies have shown:

- Modulation of serotonin receptors.

- Potential antidepressant-like effects observed in animal models.

These findings suggest its promising role in developing new treatments for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-Difluorophenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Observations:

Cyclopropane vs. Linear Chains :

- The cyclopropane ring in (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine enhances conformational rigidity , improving receptor binding compared to flexible ethane/propane analogs .

- Linear analogs (e.g., propane derivatives) exhibit greater metabolic flexibility but lower target specificity .

Fluorine Substitution Patterns :

- 3,4-Difluorophenyl (cyclopropanamine) vs. 4-fluorophenyl (): Difluoro substitution increases electron-withdrawing effects, stabilizing aromatic interactions in ticagrelor’s active site .

Synthetic Complexity :

- Cyclopropanamine requires enantioselective cyclopropanation (Corey-Chaykovsky) and resolution steps, whereas linear analogs are synthesized via simpler alkylation or amination .

Key Observations:

Biological Activity

(2S)-2-(3,4-Difluorophenyl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHFN

- Molecular Weight : 185.18 g/mol

- Stereochemistry : The (2S) designation indicates the specific stereochemical configuration at the chiral center.

The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The difluorophenyl group is believed to enhance binding affinity and selectivity for these targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity and Therapeutic Implications

Research indicates that this compound may have a range of biological activities that could be therapeutically beneficial:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including fungi such as Candida albicans. For instance, related compounds have demonstrated significant survival rates in murine models infected with C. albicans when administered at specified doses .

- Neuropharmacological Effects : Its structural features suggest possible applications in treating neurological disorders by modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-2-(3,4-Dichlorophenyl)propan-1-amine | Chlorine atoms instead of fluorine | Varies; often shows different reactivity profiles |

| (2S)-2-(3,4-Dimethylphenyl)propan-1-amine | Methyl groups replacing fluorine | Potentially different pharmacokinetic properties |

| (2S)-2-(3,4-Difluorophenylethan-1-amine | Shorter carbon chain | May exhibit distinct receptor selectivity |

The differences in substituents significantly affect the compound's reactivity and biological activity. For example, the presence of fluorine enhances lipophilicity compared to chlorine or methyl substitutions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of analogs of this compound. For example:

- In Vivo Studies : Research demonstrated that derivatives exhibited improved survival rates in murine models infected with C. albicans, indicating promising therapeutic potential .

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles revealed favorable characteristics for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.